2-Chloro-1-methylpyridinium iodide

Catalog No.
S1497926
CAS No.
14338-32-0
M.F
C6H7ClIN
M. Wt
255.48 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1-methylpyridinium iodide

CAS Number

14338-32-0

Product Name

2-Chloro-1-methylpyridinium iodide

IUPAC Name

2-chloro-1-methylpyridin-1-ium;iodide

Molecular Formula

C6H7ClIN

Molecular Weight

255.48 g/mol

InChI

InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

ABFPKTQEQNICFT-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Synonyms

2-Chloro-1-methyl-pyridinium Iodide; 1-Methyl-2-chloropyridinium Iodide; 2-Chloro-N-methylpyridinium Iodide; 2-Chloropyridine Methiodide; 2-Chloropyridinium Iodomethylate; Mukaiyama Reagent; Mukaiyama’s Reagent; N-Methyl-2-chloropyridinium Iodide

Canonical SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Isomeric SMILES

C[N+]1=CC=CC=C1Cl.[I-]

Dehydrating Agent

CMPI acts as an efficient dehydrating agent, removing water molecules from various organic reactions. This property makes it useful for:

  • Conversion of Aldoximes to Nitriles: CMPI effectively transforms aldoximes (compounds with the functional group -C=NOH) into nitriles (-C≡N) by removing a water molecule. This reaction is particularly valuable in organic synthesis, as nitriles are crucial building blocks for numerous pharmaceuticals and other complex molecules [].
  • Synthesis of Alkyl Thiocyanates: CMPI can dehydrate alcohols (R-OH) to form alkyl thiocyanates (R-SCN) by removing a water molecule and reacting with thiocyanate ions (SCN-). This reaction offers an alternative route for introducing the thiocyanate functional group into organic molecules [].

Cross-linking Agent

CMPI's ability to form covalent bonds between molecules makes it a valuable cross-linking agent in material science. It can be used to:

  • Fabricate Biodegradable Films: CMPI can cross-link biocompatible polymers like hyaluronic acid and gelatin, forming stable and biodegradable films with potential applications in drug delivery, wound healing, and tissue engineering [, ].

Condensing Agent

CMPI exhibits condensing agent properties, facilitating the formation of new chemical bonds between molecules. This characteristic finds application in:

  • Synthesis of β-Lactams: CMPI can condense β-amino acids with various carboxylic acids to form β-lactams, a class of antibiotics with crucial therapeutic applications [].

2-Chloro-1-methylpyridinium iodide (CMPI) is a salt compound consisting of a 2-chloro-1-methylpyridinium cation (C6H7ClN+) and an iodide anion (I-). It is a white crystalline solid commonly used as a reagent in organic synthesis []. CMPI gains significance due to its ability to act as a mild and efficient dehydrating agent, promoting various condensation reactions [].


Molecular Structure Analysis

The key feature of CMPI's structure is the pyridinium ring. This six-membered aromatic ring contains a nitrogen atom and has a positive charge delocalized across the ring due to the presence of the quaternary nitrogen with the methyl group (CH3) attached at position 1 and the chlorine atom (Cl) at position 2 []. The iodide anion acts as a counterion, balancing the positive charge on the pyridinium ring.


Chemical Reactions Analysis

CMPI finds application in various organic transformations due to its ability to activate carbonyl compounds and remove water molecules. Here are some notable reactions:

  • Dehydrative coupling reactions: CMPI promotes C-C bond formation between various nucleophiles and carbonyl electrophiles. For example, it can condense carboxylic acids and alcohols to form esters [].
RCOOH + R'OH + CMPI -> RCOOR' + CMPI.HI (Eq. 1) []
  • Carboxamide formation

    Similar to esterification, CMPI facilitates the reaction between carboxylic acids and amines to form carboxamides [].

  • Lactone synthesis

    CMPI can cyclize hydroxy acids to form lactones by removing a water molecule [].

  • Carbodiimide synthesis

    CMPI condenses N,N'-disubstituted thioureas to form carbodiimides, which are useful coupling reagents in peptide synthesis [].


Physical And Chemical Properties Analysis

  • Melting point: 162-164 °C []
  • Boiling point: Decomposes above boiling point []
  • Solubility: Soluble in water, methanol, ethanol, and dichloromethane []
  • Stability: Hygroscopic (absorbs moisture from the air) []

CMPI is considered a mild irritant and should be handled with care. Here are some safety precautions:

  • Wear gloves, safety glasses, and protective clothing when handling CMPI.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.

Safety Data Sheets (SDS) from chemical suppliers provide detailed information on specific hazards and handling procedures [].

Please note:

  • The mechanism of action for CMPI in its role as a dehydrating agent is not explicitly mentioned in the retrieved sources.
  • No case studies were found directly related to CMPI.

UNII

RLQ88NYZ68

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14338-32-0

Wikipedia

2-chloro-1-methylpyridinium iodide

Dates

Modify: 2023-08-15

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